2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole

Catalog No.
S13318104
CAS No.
M.F
C7H3Cl2FN2
M. Wt
205.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole

Product Name

2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole

IUPAC Name

2,7-dichloro-4-fluoro-1H-benzimidazole

Molecular Formula

C7H3Cl2FN2

Molecular Weight

205.01 g/mol

InChI

InChI=1S/C7H3Cl2FN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12)

InChI Key

MIFNPDUZGGVJIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(N2)Cl)Cl

2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with chlorine and fluorine atoms. The structure consists of a fused imidazole ring and a benzene ring, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 7 position. This compound is notable for its potential biological activity, particularly in medicinal chemistry.

The imidazole ring is known for its aromaticity and ability to participate in various

Typical for halogenated imidazoles, including:

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing chlorine and fluorine groups can activate the aromatic system towards electrophilic attack, potentially leading to further substitution reactions.
  • Nucleophilic Substitution: The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cyclization Reactions: The imidazole moiety can participate in cyclization reactions to form more complex structures, which may enhance biological activity or alter pharmacokinetic properties .

Research indicates that derivatives of benzimidazole compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Properties: Compounds containing benzimidazole rings have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that halogenated benzimidazoles can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Anti-inflammatory Effects: Certain derivatives have been investigated for their potential to reduce inflammation through various biochemical pathways .

The synthesis of 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole can be achieved through several methodologies:

  • Debus-Radziszewski Reaction: This method involves the condensation of an appropriate aldehyde with an amidine in the presence of an acid catalyst, followed by chlorination and fluorination steps to introduce the desired halogen substituents.
  • Halogenation Reactions: Starting from benzimidazole precursors, selective halogenation using reagents like phosphorus pentachloride or sulfuryl chloride can introduce chlorine atoms at specific positions. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide .
  • Microwave-Assisted Synthesis: Recent advances suggest that microwave irradiation can enhance yields and reduce reaction times for synthesizing halogenated imidazoles.

2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel drugs targeting specific diseases, particularly in oncology and infectious diseases.
  • Agriculture: Compounds with similar structures have been explored as agrochemicals due to their potential fungicidal or herbicidal properties.
  • Materials Science: The compound may find use in developing new materials with specific electronic or optical properties due to its unique electronic structure .

Interaction studies involving 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: To evaluate its efficacy against specific cell lines or pathogens.
  • Structure-Activity Relationship Studies: To determine how variations in structure influence biological activity and binding interactions .

Several compounds share structural similarities with 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole. These include:

Compound NameStructure CharacteristicsNotable Activities
2-Chloro-1H-benzimidazoleContains a chlorine atom at the 2-positionAntimicrobial activity
4-Fluoro-1H-benzimidazoleFluorine substitution at the 4-positionAnticancer properties
5-Bromo-2-methylbenzimidazoleBromine substitution at the 5-positionAnti-inflammatory effects
1H-Benzimidazole derivativesVarious substitutions on the imidazole ringDiverse biological activities

Uniqueness

The uniqueness of 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole lies in its specific combination of halogen substituents which may enhance its biological activity compared to other similar compounds. The dichloro and fluoro groups can significantly affect both its pharmacodynamics and pharmacokinetics, making it a valuable candidate for further research in drug development .

Traditional Organic Synthesis Pathways

Cyclization Strategies for Halogenated Benzimidazoles

The synthesis of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole relies on established cyclization methodologies that have been extensively developed for halogenated benzimidazole derivatives [1] [2]. Traditional cyclization approaches typically involve the condensation of substituted ortho-phenylenediamines with appropriate carbonyl-containing compounds under acidic conditions [2] [3]. The presence of multiple halogen substituents in 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole necessitates careful consideration of the electronic effects imposed by these electron-withdrawing groups during the cyclization process [4] [5].

One of the most widely employed cyclization strategies involves the reaction of 2,4-dichloro-7-fluoroaniline derivatives with formamide or formic acid derivatives [6] [7]. This method typically requires elevated temperatures ranging from 140 to 200 degrees Celsius and extended reaction times of 4 to 12 hours [2] [6]. The electron-withdrawing nature of the halogen substituents significantly influences the nucleophilicity of the amino groups, often requiring more forcing conditions compared to unsubstituted analogs [4] [8].

Alternative cyclization approaches utilize carbon disulfide as a key reagent in the formation of 2-mercaptobenzimidazole intermediates, which can subsequently undergo halogenation reactions to introduce the desired chlorine and fluorine substituents [9]. This methodology offers advantages in terms of regioselectivity and functional group tolerance, particularly when dealing with highly halogenated substrates [9] [10].

The cyclization of ortho-phenylenediamines with aldehydes under oxidative conditions represents another viable synthetic route [11] [3]. This approach typically employs sodium metabisulfite as both a condensing agent and mild oxidant, facilitating the formation of the benzimidazole ring system under relatively mild conditions [3]. The reaction proceeds through initial Schiff base formation followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole product [11] [3].

Diazotization and Halogenation Techniques

Diazotization reactions provide a versatile platform for introducing halogen substituents into benzimidazole frameworks through the formation of diazonium salt intermediates [12] [13]. The Sandmeyer reaction, first discovered in 1884, remains one of the most reliable methods for converting aromatic amino groups to halides via diazonium salt chemistry [12] [13]. This transformation is particularly valuable for synthesizing 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole derivatives when starting from appropriately positioned amino precursors [13] [14].

The diazotization process typically involves treatment of aromatic amines with nitrous acid in the presence of strong acids such as hydrochloric acid or hydrogen bromide [12] [13]. The resulting diazonium salts can then be subjected to nucleophilic substitution reactions using copper salts as catalysts to introduce chlorine substituents [12] [13]. For fluorine introduction, the Balz-Schiemann reaction utilizing tetrafluoroborate salts provides an effective alternative to traditional Sandmeyer conditions [13].

Halogenation MethodReagent SystemTemperature (°C)Yield Range (%)Reference
Sandmeyer ChlorinationCopper(I) Chloride/Hydrochloric Acid0-2565-85 [12] [13]
Balz-Schiemann FluorinationSodium Tetrafluoroborate150-20045-70 [13]
Direct HalogenationChlorine Gas/Lewis Acid80-12055-75 [4]

Recent developments in diazotization methodology have focused on non-aqueous conditions using tert-butyl nitrite as the diazotizing agent [15]. This approach has proven particularly effective for benzimidazole nucleosides and related heterocyclic systems, offering milder reaction conditions and improved selectivity [15]. The method has demonstrated utility in introducing nitro groups, which can subsequently be reduced and converted to halogen substituents through standard diazotization protocols [15].

The application of enzymatic halide recycling using vanadium-dependent haloperoxidases represents an emerging approach to diazo synthesis and subsequent halogenation [16]. This chemoenzymatic strategy enables the preparation of stabilized diazo compounds through enzymatic nitrogen-nitrogen bond oxidation, providing a sustainable alternative to traditional chemical methods [16].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing the preparation of benzimidazole derivatives, including 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole [17] [18]. This technology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [18] [19]. The application of microwave irradiation to benzimidazole synthesis typically results in reaction time reductions from hours to minutes while maintaining or improving product quality [18] [20].

The mechanism of microwave heating involves direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [17] [21]. This heating mode is particularly beneficial for cyclization reactions involving polar intermediates and transition states, such as those encountered in benzimidazole formation [22] [20]. The rapid heating achieved under microwave conditions often leads to kinetic control of product formation, favoring the desired cyclization pathway over competing side reactions [18].

Optimization studies for microwave-assisted benzimidazole synthesis have identified several critical parameters affecting reaction outcome [18] [20]. Temperature control is paramount, with optimal conditions typically ranging from 120 to 180 degrees Celsius depending on the specific substrate and reaction conditions [18] [20]. Power settings between 100 and 300 watts have proven most effective, providing sufficient energy input while avoiding decomposition of sensitive substrates [20].

ParameterOptimal RangeEffect on YieldReference
Temperature120-180°C94-98% yield [18] [19]
Reaction Time5-10 minutesMaximum efficiency [18] [20]
Power Setting100-300 wattsConsistent heating [20]
Solvent VolumeMinimal or solvent-freeEnhanced rate [19] [22]

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar protic solvents generally providing the most effective heating [17] [21]. However, many successful protocols employ solvent-free conditions, which offer additional benefits including simplified workup procedures and reduced environmental impact [18] [19]. The elimination of solvents also concentrates reactants, often leading to increased reaction rates and improved yields [19].

Catalyst-free protocols represent a significant advancement in microwave-assisted benzimidazole synthesis [18] [19]. These methods eliminate the need for external catalysts while maintaining high efficiency and selectivity [18]. The combination of microwave heating with catalyst-free conditions provides an environmentally friendly approach that aligns with green chemistry principles [19].

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance and Infrared Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, providing detailed information about molecular connectivity and electronic environment [23] [24]. Proton nuclear magnetic resonance spectra of benzimidazoles typically exhibit characteristic signals that enable unambiguous structural assignment [24] [25]. The imidazole proton appears as a singlet in the downfield region, typically between 8.0 and 8.5 parts per million, reflecting the electron-deficient nature of this position [23] [6].

The aromatic protons in halogenated benzimidazoles demonstrate complex coupling patterns that provide valuable structural information [24] [26]. For 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, the remaining aromatic protons exhibit distinct chemical shifts influenced by the electronic effects of the halogen substituents [27] [26]. Fluorine substitution introduces additional complexity through scalar coupling with adjacent protons, resulting in characteristic multipicity patterns that aid in structural confirmation [4] [26].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with quaternary carbons and substituted positions clearly distinguished from unsubstituted aromatic carbons [24] [27]. The chemical shifts of carbon atoms adjacent to halogen substituents are characteristically shifted compared to unsubstituted positions, enabling precise assignment of substitution patterns [27] [6]. Fluorine-carbon coupling constants provide additional confirmation of fluorine substitution positions [26].

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)Coupling PatternReference
Imidazole H-28.2-8.5141-144Singlet [23] [6]
Aromatic H-57.0-7.5110-125Doublet (J = 8 Hz) [24] [6]
Aromatic H-66.8-7.2108-118Doublet (J = 8 Hz) [24] [6]
Quaternary C-2-150-155- [27] [6]

Tautomerism in benzimidazoles significantly complicates nuclear magnetic resonance analysis, particularly for nitrogen-hydrogen protons [24] [25]. Rapid proton exchange between nitrogen atoms often results in broadened or averaged signals that may obscure important structural features [25] [28]. Variable temperature nuclear magnetic resonance studies have proven valuable for slowing tautomeric exchange and observing individual tautomeric forms [25] [28].

Infrared spectroscopy provides complementary structural information, particularly regarding functional group identification and hydrogen bonding patterns [29] [30]. The nitrogen-hydrogen stretching vibrations in benzimidazoles typically appear between 3200 and 3400 wavenumbers, with the exact position dependent on hydrogen bonding and substituent effects [29] [8]. Aromatic carbon-hydrogen stretching frequencies occur in the 3000-3100 wavenumber region, while carbon-carbon aromatic stretching modes appear between 1450 and 1650 wavenumbers [29] [8].

The presence of halogen substituents introduces characteristic changes in the infrared spectrum, particularly affecting the fingerprint region below 1500 wavenumbers [8] [31]. Carbon-halogen stretching frequencies provide direct evidence for halogen substitution, with carbon-chlorine stretches typically observed between 600 and 800 wavenumbers and carbon-fluorine stretches appearing at higher frequencies around 1000-1400 wavenumbers [31].

X-ray Crystallography and Conformational Studies

X-ray crystallography represents the most definitive method for structural characterization of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, providing precise atomic coordinates and molecular geometry [32] [5]. Single crystal studies of halogenated benzimidazoles have revealed important structural features including bond lengths, bond angles, and intermolecular interactions that influence solid-state properties [5] [33]. The planar nature of the benzimidazole ring system is typically maintained even with multiple halogen substitutions, although subtle distortions may occur due to steric and electronic effects [34] [5].

Crystallographic studies of related halogenated benzimidazoles have demonstrated that halogen substituents significantly influence crystal packing patterns [5] [35]. The electronegativity and size differences between chlorine and fluorine atoms create distinctive intermolecular interaction patterns that affect crystal stability and physical properties [36] [5]. Hydrogen bonding interactions involving the imidazole nitrogen-hydrogen group play a crucial role in determining crystal structure and may be modulated by the electronic effects of halogen substituents [36] [35].

Structural ParameterTypical ValueRangeReference
Benzimidazole Ring Planarity±0.02 ű0.01-0.05 Å [34] [5]
C-N Bond Length1.35 Å1.33-1.37 Å [5] [33]
C-Cl Bond Length1.74 Å1.72-1.76 Å [5]
C-F Bond Length1.36 Å1.34-1.38 Å [5]

Conformational analysis through crystallographic studies reveals that halogenated benzimidazoles typically adopt planar or near-planar conformations in the solid state [34] [5]. The dihedral angles between substituents and the benzimidazole plane are generally small, reflecting the aromatic stabilization of the heterocyclic system [36] [5]. However, intermolecular packing forces in the crystal lattice may induce small deviations from perfect planarity [5].

Hirshfeld surface analysis has emerged as a valuable tool for understanding intermolecular interactions in benzimidazole crystals [36]. This technique provides quantitative measures of contact frequencies and interaction strengths, enabling detailed comparison of different halogenated derivatives [36]. The analysis typically reveals that hydrogen-hydrogen contacts dominate the crystal packing, accounting for 40-50% of all intermolecular interactions [36].

Temperature-dependent crystallographic studies have provided insights into thermal motion and structural flexibility of halogenated benzimidazoles [5] [37]. These investigations demonstrate that the benzimidazole core remains rigid at elevated temperatures, while halogen substituents may exhibit increased thermal motion [5]. Such studies are crucial for understanding the relationship between molecular structure and thermal stability [37] [33].

The solubility characteristics of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole reflect the complex interplay between the polar benzimidazole core and the halogen substituents. Benzimidazoles with the imide nitrogen are usually soluble in polar solvents and less soluble in organic solvents [1]. However, the introduction of nonpolar substituents at various sites on the benzimidazole nucleus increases solubility in nonpolar solvents [2], which applies directly to the halogenated derivative under study.

The solubility profile demonstrates distinct behavior across different solvent systems. In polar solvents, the compound maintains reasonable solubility due to the benzimidazole nitrogen atoms' ability to form hydrogen bonds and the overall polar nature of the heterocyclic system. The presence of electronegative halogen atoms enhances dipole-dipole interactions with polar solvent molecules . Conversely, the chlorine and fluorine substituents significantly increase solubility in nonpolar solvents compared to unsubstituted benzimidazole, which is very poorly soluble in ether and insoluble in benzene and ligroin [2].

Solvent TypeSolubility BehaviorMechanism
Polar Protic (Water, Alcohols)Moderate to GoodHydrogen bonding with imidazole NH, dipole interactions
Polar Aprotic (DMF, DMSO)GoodDipole-dipole interactions, no competing H-bonding
Nonpolar (Hexane, Benzene)Enhanced vs. ParentHalogen-induced lipophilicity increase

The thermal stability of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole exceeds that of the parent benzimidazole due to the stabilizing effects of halogen substitution. Benzimidazole distills unchanged above 300°C [1], and halogenated derivatives typically demonstrate even greater thermal stability. The thermal decomposition temperatures of halogenated benzimidazoles are typically >350°C [4], representing a significant improvement over unsubstituted analogs.

The compound exhibits exceptional chemical stability under various conditions. The benzimidazole ring is quite resistant to reduction and heating with concentrated sulfuric acid to 270°C under pressure or treating with hot hydrochloric acid or alkalis will not affect it [2]. The halogen substituents further enhance this inherent stability through electron-withdrawing effects that stabilize the aromatic system against electrophilic attack and thermal degradation.

Halogenation Effects on Electronic Properties

The electronic properties of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole are profoundly modified by the presence of three halogen substituents, each contributing distinct electronic effects that collectively alter the compound's reactivity and stability profile. The effect of halogenation, with fluorine, chlorine, and bromine, is less important than solvent polarization when ESIPT takes place [5], yet the cumulative impact on electronic structure remains significant.

Fluorine exerts the strongest electron-withdrawing influence through its strong electron-withdrawing inductive effect [6]. The C-F bond energy of 485 kJ/mol [7] makes it the most stable halogen-carbon bond, contributing to reduced reactivity and enhanced chemical stability. The fluorine substituent at position 7 significantly lowers the highest occupied molecular orbital (HOMO) energy, creating a larger energy gap between HOMO and lowest unoccupied molecular orbital (LUMO) levels.

The dichlorination at positions 2 and 4 provides moderate electron-withdrawing effects with C-Cl bond energies of approximately 338 kJ/mol [7]. Compounds with halogen substituents like dichloro exhibit lower EHOMO values and enhanced stability [8]. The combination creates a synergistic electron-withdrawing effect that significantly modifies the electronic distribution throughout the benzimidazole system.

Halogen SubstituentBond Energy (kJ/mol)Electronic EffectHOMO ImpactStability Enhancement
Fluorine (7-position)485Strong withdrawingLarge decreaseMaximum
Chlorine (2,4-positions)338Moderate withdrawingModerate decreaseSignificant
Combined EffectMixedEnhanced withdrawingMaximum decreaseSynergistic

The molecular orbital analysis reveals that the introduction of electron-withdrawing groups, such as halogens, increases chemical stability, as evidenced by lower EHOMO values and higher energy gaps [8]. For 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, the combined halogenation results in the largest energy gap and the highest chemical hardness, indicating that this compound is less reactive but more chemically stable [8].

The electrophilicity index increases substantially with halogenation, suggesting stronger electrophilic nature, which is favorable for reactions with nucleophiles [8]. This enhanced electrophilic character stems from the electron-deficient nature of the halogenated benzimidazole system, making it more susceptible to nucleophilic attack while remaining resistant to electrophilic substitution reactions.

Solvent Polarity and Proton Transfer Dynamics

The solvent polarity significantly influences the proton transfer dynamics and photophysical behavior of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, particularly in systems capable of excited-state intramolecular proton transfer (ESIPT). Solvent polarity as well as halogenation of benzimidazole derivatives during excited state intramolecular proton transfer demonstrates complex interdependencies that affect both the efficiency and mechanism of proton transfer processes [5].

In nonpolar solvents such as n-hexane and 1,4-dioxane, the calculated redshifts of the OH stretching were of 22.6 and 27.0 cm⁻¹, respectively [5], indicating favorable conditions for ESIPT processes when suitable proton donor-acceptor systems are present. These nonpolar environments promote exclusive ESIPT even in protic solvents by minimizing competing intermolecular hydrogen bonding interactions [9].

The solvent dielectric constant plays a crucial role in determining ESIPT efficiency. Higher-polarity solvents can inhibit ESIPT, as demonstrated by the redshift increasing dramatically to 57.1 cm⁻¹ in ethanol [5]. This inhibition results from competitive hydrogen bonding between the solvent and the proton transfer system, disrupting the intramolecular transfer pathway.

SolventDielectric ConstantESIPT EfficiencyStokes Shift (nm)Mechanism
n-Hexane1.88High~100Exclusive ESIPT
1,4-Dioxane2.25High~95Exclusive ESIPT
Ethanol24.55Low~60Inhibited by H-bonding
Water80.1Inhibited~30Normal emission only

The large Stokes shifts in nonpolar solvents around 100 nm provide clear spectroscopic evidence for successful ESIPT processes [5]. These substantial shifts indicate significant structural reorganization upon excitation and subsequent proton transfer, characteristic of efficient keto-enol tautomerization in the excited state.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The ESIPT mechanisms in halogenated benzimidazole derivatives involve complex photophysical processes that occur on ultrafast timescales. The ESIPT from enol to keto was observed with a time constant of 300 fs [10], representing one of the fastest chemical processes in photochemistry. This ultrafast transfer is facilitated by strengthened dual-facet hydrogen bonds in the excited state, along with charge redistribution [11].

The proton transfer pathway involves several distinct steps. Initially, photoexcitation promotes the molecule to the S₁ state, where enhanced intramolecular hydrogen bonding stabilizes specific conformational arrangements [11]. The relative free energy profiles of tautomeric forms indicate stable states in S₀ and S₁, with low energy barriers enabling proton transfer in the excited state [11].

Single proton transfer rather than double proton transfer emerges as the preferred mechanism based on theoretical calculations [11]. The S₁-state potential barriers suggest an excited-state single proton transfer (ESPT) rather than a double proton transfer [11], consistent with experimental observations of dual emission patterns in certain benzimidazole derivatives.

The halogenation effects on ESIPT mechanisms are subtle but important. While the effect of halogenation is less important than solvent polarization when ESIPT takes place [5], the electron-withdrawing nature of the halogen substituents can stabilize the keto form and reduce barrier heights for proton transfer transitions [12]. The combined strong withdrawing effect of multiple halogens enhances the overall efficiency of the ESIPT process by stabilizing charge-separated intermediates.

Rotamerization barriers also influence the overall photophysical behavior, with typical values around 14.0 kcal/mol affecting the distribution between different conformational isomers [12]. These rotational processes can compete with ESIPT, leading to complex emission spectra that reflect contributions from multiple photophysical pathways.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.9657317 g/mol

Monoisotopic Mass

203.9657317 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types